N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)methanesulfonamide

Description

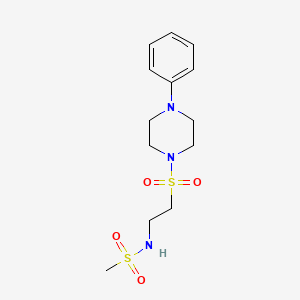

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)methanesulfonamide is a sulfonamide derivative featuring a 4-phenylpiperazine moiety linked via a sulfonylethyl group to a methanesulfonamide functional group. The compound’s molecular formula is C₁₃H₂₀N₃O₄S₂, with a molecular weight of 346.46 g/mol. Its structure combines a piperazine ring (known for interactions with neurotransmitter receptors) with dual sulfonyl groups, which may enhance solubility and stability.

Properties

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O4S2/c1-21(17,18)14-7-12-22(19,20)16-10-8-15(9-11-16)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLNYUCHRGFJAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)methanesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a phenyl group and a sulfonamide moiety , which is characteristic of many bioactive compounds. Its structure can be represented as follows:

This structural configuration contributes to its interaction with various biological targets, including neurotransmitter receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with certain neurotransmitter systems. Research indicates that it may function as an inhibitor of acetylcholinesterase , an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic signaling. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

- Acetylcholinesterase Inhibition : In vitro studies using the Ellman's method demonstrated that derivatives of the compound exhibited moderate inhibitory activity against acetylcholinesterase, suggesting potential therapeutic applications in cognitive disorders.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Study 1: Acetylcholinesterase Inhibition

A study synthesized various derivatives of this compound and assessed their acetylcholinesterase inhibitory activity. The results indicated that some compounds achieved IC50 values comparable to established inhibitors, highlighting their potential as therapeutic agents for Alzheimer's disease.

| Compound | IC50 Value (µM) | Remarks |

|---|---|---|

| Compound A | 12.5 | Moderate inhibition |

| Compound B | 8.3 | Strong inhibition |

| Compound C | 15.0 | Weak inhibition |

Study 2: Neuroprotective Properties

In another investigation, the neuroprotective effects of this compound were evaluated in a cellular model of oxidative stress. The results demonstrated that treatment with the compound significantly reduced cell death and increased cell viability compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of the target compound and two analogs:

Key Observations:

Structural Differences: The target compound utilizes an ethylsulfonyl linker, whereas the analog replaces this with a phenoxyethyl-bis-sulfonyl group, increasing molecular weight and lipophilicity. Sch225336 incorporates methoxy-substituted aromatic bis-sulfones, contributing to its CB2 receptor selectivity and higher LogP.

Lipophilicity: The target compound’s predicted LogP (~1.8) suggests moderate polarity, balancing membrane permeability and aqueous solubility. The phenoxy group in the analog raises LogP (~2.5), likely reducing solubility but enhancing CNS penetration. Sch225336’s high LogP (3.2) aligns with its reported CB2 receptor affinity and lipophilic nature .

Molecular Weight :

- The target compound (346 g/mol) falls within the "drug-like" range (≤500 g/mol), while Sch225336 (506 g/mol) may face challenges in bioavailability.

Pharmacological and Functional Comparisons

A. Receptor Targeting :

- Target Compound: The 4-phenylpiperazine moiety is commonly associated with dopamine (D2/D3) and serotonin (5-HT₁A) receptor interactions.

- Sch225336 : Explicitly reported as a CB2-selective inverse agonist , with methoxy groups critical for receptor binding .

B. Metabolic Stability :

Research Findings and Gaps

- Target Compound: No direct biological data are provided in the evidence.

- Analog: The phenoxy-bis-sulfonyl structure may improve membrane permeability but requires solubility optimization for in vivo applications .

- Sch225336 : Serves as a benchmark for CB2-selective ligands, highlighting the importance of sulfone placement and methoxy substitutions in receptor selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.